molecular formula C12H13BrN2O B3020579 2-(2-bromophenyl)-N-(1-cyanopropyl)acetamide CAS No. 1333626-40-6

2-(2-bromophenyl)-N-(1-cyanopropyl)acetamide

Cat. No.: B3020579
CAS No.: 1333626-40-6
M. Wt: 281.153
InChI Key: IARSDTHNPSQSAJ-UHFFFAOYSA-N
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Description

2-(2-bromophenyl)-N-(1-cyanopropyl)acetamide is an organic compound that belongs to the class of acetamides It features a bromophenyl group and a cyanopropyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenyl)-N-(1-cyanopropyl)acetamide typically involves the following steps:

    Acylation: The formation of the acetamide group.

    Nitrile Addition: The addition of a cyanopropyl group.

Industrial Production Methods

Industrial production methods would likely involve large-scale reactions with optimized conditions for yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the bromophenyl or cyanopropyl groups.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Products may include bromophenyl ketones or acids.

    Reduction: Products may include amines or alcohols.

    Substitution: Products may include substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Activity: Studied for potential biological activities such as antimicrobial or anticancer properties.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals.

Industry

    Materials Science: Applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-N-(1-cyanopropyl)acetamide
  • 2-(2-fluorophenyl)-N-(1-cyanopropyl)acetamide
  • 2-(2-iodophenyl)-N-(1-cyanopropyl)acetamide

Uniqueness

The presence of the bromine atom in 2-(2-bromophenyl)-N-(1-cyanopropyl)acetamide may impart unique reactivity and properties compared to its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

2-(2-bromophenyl)-N-(1-cyanopropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c1-2-10(8-14)15-12(16)7-9-5-3-4-6-11(9)13/h3-6,10H,2,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARSDTHNPSQSAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)CC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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